molecular formula C24H23N3O5 B10894989 2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester

2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester

Cat. No.: B10894989
M. Wt: 433.5 g/mol
InChI Key: RICZBXOIZLHGBA-CVKSISIWSA-N
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Description

ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoate ester linked to a methoxy-substituted benzyl group, which is further connected to a hydrazone moiety containing a pyridylcarbonyl group. The intricate structure of this compound suggests its potential utility in diverse chemical reactions and biological interactions.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[2-methoxy-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl]methoxy]benzoate

InChI

InChI=1S/C24H23N3O5/c1-3-31-24(29)20-6-4-5-7-22(20)32-16-19-14-17(8-9-21(19)30-2)15-26-27-23(28)18-10-12-25-13-11-18/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

RICZBXOIZLHGBA-CVKSISIWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3)OC

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone: The reaction between 4-pyridylcarbonyl chloride and hydrazine hydrate forms the hydrazone intermediate.

    Benzylation: The hydrazone intermediate is then reacted with 2-methoxy-5-formylbenzyl chloride to form the benzylated product.

    Esterification: The final step involves the esterification of the benzylated product with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The pyridylcarbonyl group may also interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE: is similar to other hydrazone derivatives such as:

Uniqueness

The uniqueness of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the hydrazone and pyridylcarbonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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